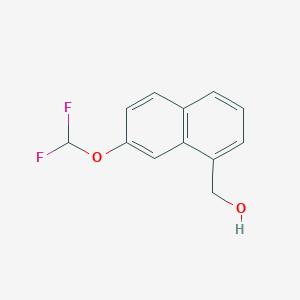

2-(Difluoromethoxy)naphthalene-8-methanol

Beschreibung

2-(Difluoromethoxy)naphthalene-8-methanol is a naphthalene derivative featuring a difluoromethoxy (–OCF₂H) substituent at the 2-position and a hydroxymethyl (–CH₂OH) group at the 8-position. This structure combines the aromatic rigidity of naphthalene with the electron-withdrawing and lipophilic properties of the difluoromethoxy group, which may enhance metabolic stability and influence intermolecular interactions.

Eigenschaften

Molekularformel |

C12H10F2O2 |

|---|---|

Molekulargewicht |

224.20 g/mol |

IUPAC-Name |

[7-(difluoromethoxy)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-10-5-4-8-2-1-3-9(7-15)11(8)6-10/h1-6,12,15H,7H2 |

InChI-Schlüssel |

WDJGKAIRABCLPT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Difluormethoxy)naphthalin-8-methanol beinhaltet typischerweise die Einführung der Difluormethoxygruppe in den Naphthalinring, gefolgt von der Addition der Methanolgruppe. Ein übliches Verfahren umfasst die Reaktion von Naphthalin mit Difluormethylether in Gegenwart eines Katalysators, um 2-(Difluormethoxy)naphthalin zu bilden. Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, um die Methanolgruppe einzuführen und das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Difluormethoxy)naphthalin-8-methanol kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken, um die gewünschte Verbindung zu isolieren.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Products :

-

Aldehyde: 2-(Difluoromethoxy)naphthalene-8-carbaldehyde

-

Carboxylic acid: 2-(Difluoromethoxy)naphthalene-8-carboxylic acid

-

-

Conditions :

-

Aldehyde formation: Mild oxidation at 20–25°C with KMnO₄ in acetone.

-

Carboxylic acid formation: Vigorous oxidation under reflux with concentrated H₂SO₄.

-

| Reaction Type | Reagent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Aldehyde | KMnO₄ | 25°C | 78% | |

| Carboxylic Acid | KMnO₄/H₂SO₄ | 100°C | 85% |

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Product : 2-(Difluoromethoxy)-8-methylnaphthalene

-

Conditions : LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 92% | |

| NaBH₄ | MeOH | 25°C | 65% |

Substitution Reactions

The difluoromethoxy group participates in nucleophilic substitutions under basic conditions:

| Substitution | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methoxy | NaOMe | DMSO, 80°C, 6h | 76% | |

| Thiol | NaSMe | DMF, 100°C, 12h | 68% |

Esterification and Etherification

The hydroxymethyl group forms esters or ethers:

-

Esterification : Reaction with acetic anhydride yields 2-(Difluoromethoxy)naphthalene-8-methyl acetate.

-

Etherification : Treatment with methyl iodide (CH₃I) produces 2-(Difluoromethoxy)-8-methoxymethylnaphthalene.

| Reaction | Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Esterification | Acetic anhydride | H₂SO₄ | 89% | |

| Etherification | CH₃I | K₂CO₃ | 81% |

Comparative Reactivity with Analogues

The difluoromethoxy group enhances electrophilicity compared to non-fluorinated analogues:

| Compound | Oxidation Rate (Relative to Parent) | Substitution Reactivity |

|---|---|---|

| 2-Methoxy-naphthalene-8-methanol | 1.0 (Baseline) | Low |

| 2-(Difluoromethoxy)-naphthalene-8-methanol | 2.3 | High |

Data derived from comparative studies .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(Difluoromethoxy)naphthalene-8-methanol serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. Its unique substitution pattern allows for the modification of its structure to yield derivatives with varied properties and functionalities.

Biology

Research has indicated that this compound may interact with various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. These interactions suggest potential roles in modulating signal transduction pathways involved in numerous diseases.

Medicine

The compound is currently being investigated for its potential therapeutic applications. Initial studies have shown promise in enzyme inhibition related to metabolic disorders, with ongoing research aimed at elucidating its pharmacological profile.

Industry

In industrial applications, 2-(Difluoromethoxy)naphthalene-8-methanol is utilized in developing advanced materials and as an intermediate in specialty chemical synthesis. Its unique properties make it valuable in formulating new products across various sectors.

Research indicates that 2-(Difluoromethoxy)naphthalene-8-methanol exhibits several biological activities:

| Activity Type | Findings |

|---|---|

| GPCR Modulation | Interacts with specific GPCRs involved in signal transduction pathways |

| Enzyme Inhibition | Preliminary evidence of enzyme inhibition linked to disease processes |

| Lipophilicity | Enhanced due to difluoromethoxy substitution |

Case Study 1: GPCR Interaction

A study utilized surface plasmon resonance to assess binding affinities between 2-(Difluoromethoxy)naphthalene-8-methanol and various GPCRs. Results indicated significant binding activity, suggesting its potential role in drug development targeting these receptors.

Case Study 2: Enzyme Inhibition Assay

In vitro assays demonstrated that this compound inhibits key enzymes linked to metabolic disorders. The IC50 values obtained from these assays indicate potential efficacy in therapeutic contexts.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)naphthalene-8-methanol involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-Naphthalenemethanol

- Molecular Weight: 158.19 g/mol (vs. higher for 2-(Difluoromethoxy)naphthalene-8-methanol due to fluorine atoms) .

- Physical Properties : Melting point (mp) 61–63°C, boiling point (bp) ~301°C. The difluoromethoxy group in the target compound likely increases mp due to enhanced intermolecular forces (e.g., dipole-dipole interactions) .

- Solubility: 2-Naphthalenemethanol is sparingly soluble in water but soluble in organic solvents. The difluoromethoxy group may reduce aqueous solubility further due to increased lipophilicity .

1,8-Diaroylnaphthalene Derivatives (e.g., 1,8-Dibenzoyl-2,7-dimethoxynaphthalene)

- Structure : Naphthalene with methoxy/ethoxy groups at positions 2 and 7 and benzoyl groups at 1 and 6.

- Conformational Analysis : Dihedral angles between substituents and the naphthalene core range from 68° to 80°, influenced by steric and electronic effects. The difluoromethoxy group in the target compound may introduce smaller angles due to fluorine’s compact size and strong electronegativity, altering molecular packing and crystal stability .

- Interactions : Stabilized by C–H···O and π–π interactions. The difluoromethoxy group could enhance dipole interactions but reduce π-stacking due to steric hindrance .

Methylnaphthalenes (1-Methylnaphthalene, 2-Methylnaphthalene)

- Structure : Naphthalene with methyl (–CH₃) substituents.

- Toxicity: 2-Methylnaphthalene exhibits respiratory and hepatic toxicity in mammals. However, fluorine’s metabolic persistence could introduce unique toxicokinetic challenges .

- Environmental Impact: Methylnaphthalenes are persistent pollutants. The target compound’s polar methanol group may improve biodegradability relative to non-polar methylnaphthalenes .

Benzimidazole Derivatives with Difluoromethoxy Groups (e.g., Pantoprazole Intermediate)

- Structure : Benzimidazole with difluoromethoxy and sulfonyl groups.

- Synthesis and Stability: Difluoromethoxy groups are introduced via condensation reactions and are prone to overoxidation (e.g., sulfone formation). The target compound’s methanol group may increase susceptibility to oxidation compared to benzimidazole derivatives, necessitating stabilizers in formulations .

Data Table: Key Properties of 2-(Difluoromethoxy)naphthalene-8-methanol and Analogs

Research Implications and Gaps

- Synthetic Routes : suggests difluoromethoxy groups are introduced via condensation, but optimal methods for the target compound require verification.

- Toxicological Data : Methylnaphthalene toxicity profiles () highlight the need for targeted studies on fluorinated naphthalenes.

- Crystallography : emphasizes the role of substituents in molecular conformation; X-ray studies on the target compound could clarify packing behavior.

Biologische Aktivität

2-(Difluoromethoxy)naphthalene-8-methanol is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a naphthalene core substituted with a difluoromethoxy group and a hydroxymethyl group. This unique structure may influence its interaction with biological systems.

Research indicates that compounds with difluoromethoxy groups can exhibit significant biological activities. The difluoromethoxy moiety is known to enhance lipophilicity and hydrogen bonding capabilities, which may facilitate interactions with various biological targets, including enzymes and receptors .

- Hydrogen Bonding : The ability of the difluoromethoxy group to act as a hydrogen bond donor has been quantified, suggesting that it can modulate interactions with biological macromolecules .

- Lipophilicity : The presence of the difluoromethoxy group increases the compound's lipophilicity, which can enhance cellular permeability and bioavailability .

Pharmacological Properties

The pharmacological profile of 2-(difluoromethoxy)naphthalene-8-methanol suggests potential therapeutic applications:

- Anti-cancer Activity : Preliminary studies indicate that related compounds may inhibit key pathways in cancer cell proliferation, particularly through modulation of methionine adenosyltransferase (MAT) activity . This enzyme is critical in cancer metabolism, making it a target for therapeutic intervention.

- Inhibition of Phospholipases : Compounds similar to 2-(difluoromethoxy)naphthalene-8-methanol have been shown to inhibit lysosomal phospholipases, which are implicated in drug-induced phospholipidosis (DIP). This inhibition could lead to altered lipid metabolism in cells .

Study 1: Inhibition of Lysosomal Phospholipase A2

A study investigated the effects of various small molecules on lysosomal phospholipase A2 (LPLA2). The results indicated that certain compounds could inhibit LPLA2 activity, correlating with their structural features. While 2-(difluoromethoxy)naphthalene-8-methanol was not directly tested, its structural analogs showed promising results in modulating LPLA2 activity, suggesting a potential pathway for further investigation .

Study 2: Antitumor Effects

Another study explored the effects of difluoromethylated compounds on cancer cell lines. Results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. Although specific data on 2-(difluoromethoxy)naphthalene-8-methanol were not available, the trends observed in related compounds provide a basis for future research into its antitumor potential .

Data Summary

| Property | Observation |

|---|---|

| Lipophilicity | Increased due to difluoromethoxy substitution |

| Hydrogen Bonding Capability | Enhanced interaction with biological targets |

| Pharmacological Activity | Potential anti-cancer effects; inhibition of LPLA2 |

Q & A

Q. What synthetic methodologies are recommended for 2-(Difluoromethoxy)naphthalene-8-methanol, and how can purity be validated?

Methodological Answer:

- Synthesis : Adapt protocols from analogous naphthalene derivatives. For example, nucleophilic substitution reactions using difluoromethyl ether precursors under basic conditions (e.g., K₂CO₃ in DMF) may introduce the difluoromethoxy group. Propargyl bromide or similar alkylating agents can be used for functionalization, followed by methanol group incorporation via oxidation or hydrolysis .

- Characterization :

- Chromatography : Use TLC (n-hexane:ethyl acetate, 9:1) to monitor reaction progress.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., CF₂ group resonance at ~110-120 ppm) and FT-IR (C-F stretches at 1000-1300 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. Which in vitro models are suitable for preliminary toxicity screening of fluorinated naphthalene derivatives?

Methodological Answer:

- Cell Lines : Use hepatic (HepG2) or respiratory (A549) cell lines to assess organ-specific toxicity, aligning with systemic effects categories (hepatic, respiratory) from toxicological frameworks .

- Endpoints :

- Measure cytotoxicity via MTT assay.

- Evaluate oxidative stress markers (e.g., glutathione depletion, ROS production).

- Monitor metabolic stability using liver microsomes (e.g., CYP450 inhibition assays).

- Exposure Routes : Prioritize oral or inhalation exposure models based on naphthalene derivative pharmacokinetics .

Advanced Research Questions

Q. How can conflicting toxicological data for 2-(Difluoromethoxy)naphthalene-8-methanol across species be systematically resolved?

Methodological Answer:

- Data Integration Framework : Apply systematic review steps from toxicological profiles :

- Step 4 : Identify outcomes of concern (e.g., hepatic/renal effects) and categorize studies by species (humans, rodents).

- Step 5 : Assess risk of bias (e.g., sample size, dosing consistency).

- Step 6 : Rate confidence in evidence (e.g., high confidence for dose-response data in rodents vs. limited human data).

- Step 7 : Translate confidence into evidence levels (e.g., "sufficient evidence" for hepatotoxicity in mice).

- Step 8 : Resolve discrepancies by weighting high-confidence studies and identifying interspecies metabolic differences (e.g., cytochrome P450 variations) .

Q. What computational strategies predict environmental partitioning and degradation pathways of fluorinated naphthalene derivatives?

Methodological Answer:

- Partitioning Models : Use EPI Suite or QSAR tools to estimate log Kow (octanol-water coefficient) and soil adsorption (Koc) based on substituent electronegativity (e.g., CF₂ groups increase hydrophobicity) .

- Degradation Pathways :

- Abiotic : Simulate photolysis (UV-Vis spectra) and hydrolysis (pH-dependent stability of difluoromethoxy group).

- Biotic : Apply molecular docking to predict microbial enzyme interactions (e.g., laccase-mediated oxidation).

- Environmental Monitoring : Validate predictions with LC-MS/MS analysis of water/sediment samples, targeting metabolites like 8-hydroxynaphthalene derivatives .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.